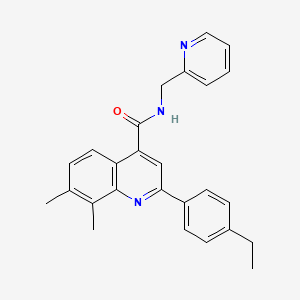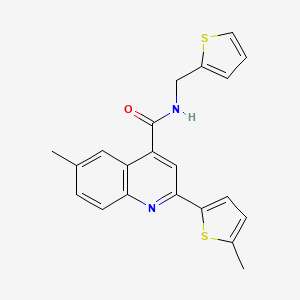
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as FMA-1, is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to reduce the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator. Furthermore, N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potent pharmacological activities against various diseases. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to possess good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, the major limitation of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its poor solubility in water, which makes it difficult to formulate for oral administration.
Orientations Futures
There are several future directions for the research and development of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One of the major areas of research is to improve the solubility of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, which can be achieved by modifying its chemical structure. Another area of research is to investigate the potential of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide analogs with improved pharmacological activities and reduced toxicity is another area of future research.
Applications De Recherche Scientifique
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to exhibit significant antibacterial and antifungal activities.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-5-7-18-16(10-13)17(21(24)22-12-15-4-3-9-25-15)11-19(23-18)20-8-6-14(2)26-20/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGESJPVAKIZIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CO3)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-ethyl-5-methyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268905.png)
![methyl 4-ethyl-2-[({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268913.png)
![5-ethyl-2-mercapto-6-methyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268919.png)
![5-ethyl-2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268929.png)
![4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B4268934.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4268938.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268944.png)
![6-methoxy-2-(5-methyl-2-furyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4268947.png)

![6-methoxy-2-(5-methyl-2-furyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268961.png)

![8-chloro-2-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4268978.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268988.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268994.png)